molecular formula C11H14N2O4 B12448123 2-((tert-Butoxycarbonyl)amino)nicotinic acid CAS No. 934373-39-4

2-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B12448123
CAS No.: 934373-39-4
M. Wt: 238.24 g/mol
InChI Key: QOLVIDCTVDCBCQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)nicotinic acid is a compound with the molecular formula C13H19N3O4 and a molecular weight of 281.31 g/mol . It is also known as 2-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. This compound is used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

2-((tert-Butoxycarbonyl)amino)nicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)nicotinic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)nicotinic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar compounds to 2-((tert-Butoxycarbonyl)amino)nicotinic acid include:

The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of the amino group, facilitating the synthesis of diverse chemical entities.

Properties

CAS No.

934373-39-4

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16)

InChI Key

QOLVIDCTVDCBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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